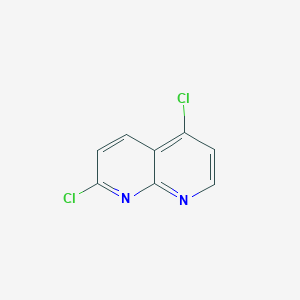

2,5-Dichloro-1,8-naphthyridine

Overview

Description

2,5-Dichloro-1,8-naphthyridine is a chemical compound that belongs to the naphthyridine family, which is a class of compounds known for their heterocyclic structure containing two nitrogen atoms in a fused ring system similar to that of naphthalene. The presence of chlorine atoms at the 2 and 5 positions on the naphthyridine ring can significantly influence the chemical reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves palladium-catalyzed amidation reactions. For instance, 2-chloro- and 2,7-dichloro-1,8-naphthyridines can be amidated using Pd(OAc)2, xantphos, and K2CO3 to yield 2,7-diamido-1,8-naphthyridines with good functional-group tolerance and moderate yields . Additionally, 2-amino-5,7-dimethyl-1,8-naphthyridine derivatives can be synthesized from a 2-amino-5,7-dimethyl-1,8-naphthyridine scaffold, leading to functionalized urea, imidazolium salt, azide, and triazole derivatives . Other methods include Vilsmeier-Haack type reactions to synthesize 2-chloro-3-formyl-1,8-naphthyridine and its derivatives, which have shown antibacterial activity .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives can be characterized using various spectroscopic techniques. For example, the structure of di(2-amino-5-methyl-1,8-naphthyridin-1-ium-7-carboxylato)dichlorocuprate(II) dihydrate was determined by X-ray diffraction, revealing a six-coordinated Cu2+ ion . The planarity and dihedral angles of the fused pyridine rings can be assessed, as seen in the case of 2,7-dimethyl-1,8-naphthyridine, which is almost planar .

Chemical Reactions Analysis

Naphthyridine derivatives can undergo various chemical reactions, including reactions with nucleophiles leading to mono- and di-amino-substituted derivatives . Intramolecular 1,3-dipolar cycloaddition reactions have been used to synthesize 1,8-naphthyridin-5-one derivatives . Furthermore, reactions with aldehydes can yield novel derivatives with red-fluorescence emissions and two-photon absorption properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives can be influenced by their substituents. For instance, the introduction of methyl groups can affect the molecule's anion recognition abilities, as seen in derivatives that show spectroscopic and colorimetric changes upon interaction with fluoride ions . The crystal structure of these compounds often features intermolecular hydrogen bonding and C-H...pi interactions, which can stabilize the crystal and influence its properties . Additionally, density functional theory (DFT) calculations can provide insights into the electronic structure, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties of these compounds .

Scientific Research Applications

Catalytic Amidation and Ligand Synthesis

2,5-Dichloro-1,8-naphthyridine has been utilized in catalytic amidation processes. For example, the catalytic amidation between 2-chloro- and 2,7-dichloro-1,8-naphthyridines and primary amides has been reported, enabling the synthesis of diamido-1,8-naphthyridines with good functional-group tolerance (Ligthart et al., 2006). Additionally, 1,5-naphthyridine, a related molecule, has been used to create new bidentate and tridentate ligands via coupling and condensation methodologies, which were then applied to prepare corresponding Ruthenium (II) complexes (Singh & Thummel, 2009).

Antibacterial Activity

In the realm of microbiology, studies have examined the antibacterial activity of 1,8-naphthyridine sulfonamides, including derivatives of this compound. These compounds demonstrated potential inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains (Oliveira-Tintino et al., 2020).

Sensing and Fluorescence Applications

The compound has been explored for its anion recognition abilities. For instance, 2-amino-5,7-dimethyl-1,8-naphthyridine derivatives, related to this compound, were synthesized and examined for their ability to detect different anions through spectroscopic changes, particularly showing sensitivity to fluoride ions (Chahal, Dar, & Sankar, 2018).

Synthesis of Fluorinated Compounds

This compound has been used in the synthesis of hexafluoro-1,8-naphthyridine and other fluorine-substituted compounds, demonstrating its utility in the preparation of various fluorinated derivatives (Van Den Ham, 1975).

Suzuki–Miyaura Reactions

The compound has been employed in Suzuki–Miyaura reactions to prepare diaryl- and dialkenyl-1,8-naphthyridines. Some products from these reactions exhibited strong fluorescence, indicating potential applications in materials science (Ehlers et al., 2013).

Structural Characterization and Crystallography

This compound derivatives have been studied for their structural properties using techniques like X-ray crystallography, providing insights into their molecular configurations and potential for forming complexes with metals (Jin et al., 2007).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Naphthyridine derivatives, in general, have been found to exhibit a wide range of biological activities . They have shown potential applications in neurological disorders such as Alzheimer’s disease, multiple sclerosis, and depression .

Mode of Action

It’s known that naphthyridine derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some naphthyridine derivatives have been found to inhibit topoisomerase II , an enzyme that plays a crucial role in DNA replication and transcription.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by naphthyridine derivatives, it can be inferred that multiple pathways could be impacted .

Pharmacokinetics

It has been suggested that naphthyridine derivatives generally have high gastrointestinal absorption and are bbb permeant . These properties can significantly impact the bioavailability of the compound.

Result of Action

Naphthyridine derivatives have been associated with a variety of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities . These effects suggest that 2,5-Dichloro-1,8-naphthyridine could potentially influence a range of cellular processes.

properties

IUPAC Name |

2,5-dichloro-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTNCJSJGKRLSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=CC(=C21)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575200 | |

| Record name | 2,5-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91870-15-4 | |

| Record name | 2,5-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

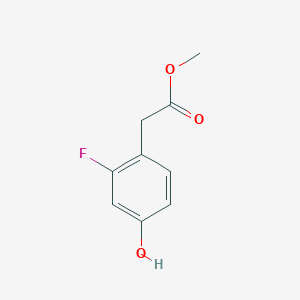

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-C]pyridine-3,5-dicarboxylate](/img/structure/B3030481.png)

![(3aS,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B3030482.png)

![tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3030494.png)